3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol
Description
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
3-phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C17H25NO/c1-2-11-18-15-9-6-10-16(18)13-17(19,12-15)14-7-4-3-5-8-14/h3-5,7-8,15-16,19H,2,6,9-13H2,1H3 |
InChI Key |
SYBCDXBJVHFLPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of sodium borohydride in a methanol solvent to reduce the ketone group to an alcohol . Another approach involves the use of a ruthenium complex catalyst in the presence of hydrogen to achieve the reduction at a lower cost and with a simplified process .
Industrial Production Methods
Industrial production of this compound may leverage the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium iodide and sodium azide in methanol.
Major Products
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Iodo and azido derivatives.
Scientific Research Applications
3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The granatane alkaloid family shares the 9-azabicyclo[3.3.1]nonan-3-ol skeleton but varies in substituents at positions 3 and 8. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Propyl at position 9 increases lipophilicity compared to methyl or benzyl groups, which may affect bioavailability and metabolic stability . Esterified derivatives (e.g., tropate, isovalerate) exhibit modified pharmacokinetic profiles due to hydrolyzable ester linkages .
Synthetic Routes: The target compound is synthesized via methods similar to other granatane derivatives, often starting from 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol (11) and modifying substituents via esterification or alkylation . Catalytic hydrogenation with Ru complexes (e.g., RuCl₂(PPh₃)₂(en)) is critical for achieving high enantiomeric purity in derivatives like endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol .
Esters such as α-granatane tropate (7) show structural parallels to tropane alkaloids but with distinct metabolic pathways due to the extended bicyclic system .
Research and Development Considerations
- Stability and Storage : The compound requires storage at 2–8°C in sealed containers to prevent degradation, similar to other granatane derivatives .
- Safety Profile: Limited toxicity data are available, but handling precautions (e.g., N100 respirators, avoiding inhalation) align with guidelines for related azabicyclic compounds .
- Stereochemical Challenges : Synthesis of endo/exo isomers (e.g., 97.9:2.1 selectivity in Ru-catalyzed hydrogenation) highlights the importance of catalyst choice for desired configurations .
Biological Activity
3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS No. 1208908-90-0) is a compound belonging to the class of bicyclic amines, specifically a derivative of 9-azabicyclo[3.3.1]nonane. This compound has garnered attention due to its potential biological activities, particularly in relation to opioid receptors and its implications in pain management and addiction therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 259.39 g/mol. The structure features a bicyclic framework with a hydroxyl group at the C3 position, which is crucial for its biological activity.
Opioid Receptor Interaction
Research indicates that this compound exhibits significant interaction with opioid receptors, particularly the mu-opioid receptor (MOR). It has been characterized as a partial agonist at MOR, suggesting that it can activate the receptor but with less efficacy compared to full agonists like morphine.
Key Findings:
- Efficacy and Potency: In vitro studies have shown that this compound demonstrates subnanomolar potency (EC50 = 0.91 nM) in cAMP assays, indicating strong receptor activation without the full effects associated with traditional opioids .
- Biased Agonism: The compound exhibits biased agonism, selectively activating G-protein signaling pathways while minimizing beta-arrestin recruitment, which is often linked to adverse effects such as respiratory depression .
- Analgesic Properties: In vivo studies on nonhuman primates have suggested potential analgesic effects with limited respiratory depressant activity, making it a candidate for safer pain management alternatives .
Dopamine Receptor Modulation
In addition to its action on opioid receptors, there is emerging evidence that compounds similar to this compound may also interact with dopamine D3 receptors (D3R). This dual-target approach could provide therapeutic benefits in treating conditions like addiction by modulating both opioid and dopaminergic systems .
Case Studies
Several studies have explored the pharmacological profile of this compound:
- Study on Pain Management: A study investigated the compound's efficacy in reducing pain responses in animal models compared to traditional opioids, highlighting its potential as a safer alternative due to reduced side effects.
- Addiction Therapy Research: Another study focused on the compound's ability to decrease opioid self-administration in models of addiction, suggesting that its unique receptor profile may help mitigate cravings and withdrawal symptoms .
Comparative Analysis
A comparison of various compounds within the same class reveals differences in their efficacy and side effect profiles:
| Compound Name | Mu Opioid Receptor Activity | Dopamine D3 Receptor Activity | Side Effects |
|---|---|---|---|
| Morphine | Full Agonist | Minimal | High |
| 3-PROPYLOLA | Partial Agonist | Moderate | Moderate |
| 3-PHENYL-NONAN | Partial Agonist | Significant | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
